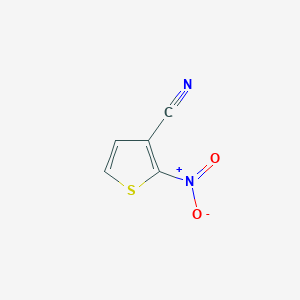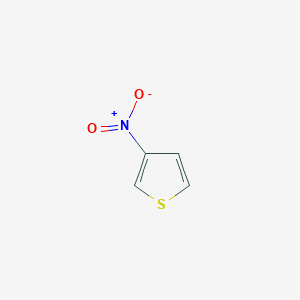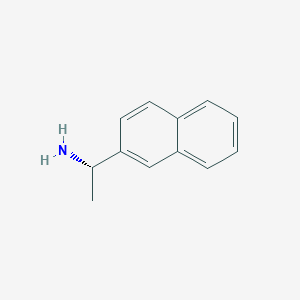![molecular formula C6H7BN2OS B186583 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine CAS No. 58157-75-8](/img/structure/B186583.png)
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine (HMTD) is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This molecule belongs to the class of thieno[3,2-d]diazaborinines, which have been studied extensively for their unique properties and potential uses in various fields.
Mécanisme D'action
The mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Effets Biochimiques Et Physiologiques
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have various biochemical and physiological effects. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins that play a role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine in lab experiments is its high purity and stability. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine. One area of research is the development of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine-based fluorescent probes for biological imaging. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine may have potential applications in the development of new anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine and its potential uses in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine involves the reaction of 4-methyl-2H-thieno[3,2-d]diazaborinine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions and yields 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine as a white crystalline solid with a melting point of 185-186 °C.
Applications De Recherche Scientifique
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as well as its ability to inhibit the growth of bacteria and fungi. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been investigated for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
58157-75-8 |
|---|---|
Nom du produit |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
Formule moléculaire |
C6H7BN2OS |
Poids moléculaire |
166.01 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-6-5(2-3-11-6)7(10)9-8-4/h2-3,9-10H,1H3 |
Clé InChI |
LVZUMSAOORDPBX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
SMILES canonique |
B1(C2=C(C(=NN1)C)SC=C2)O |
Autres numéros CAS |
58157-75-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



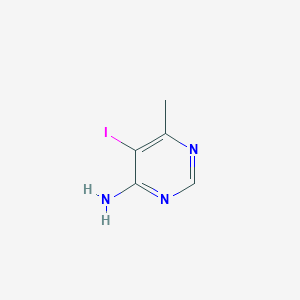
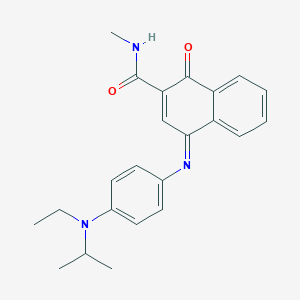
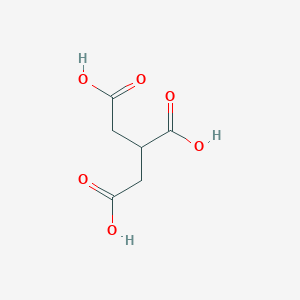
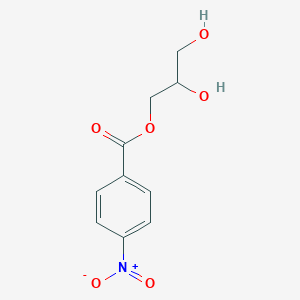

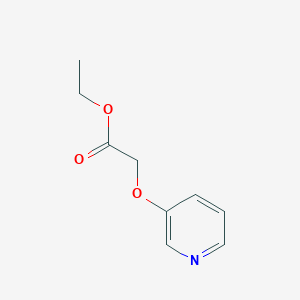
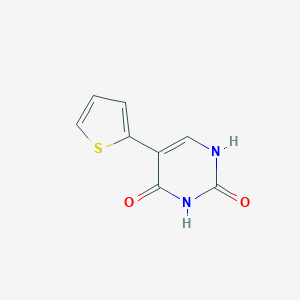
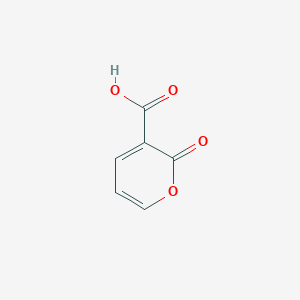
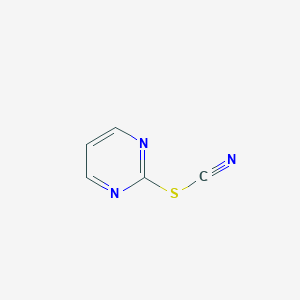
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
